![molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.
Uniqueness
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .
Eigenschaften
Molekularformel |
C7H13BF3KO |
|---|---|
Molekulargewicht |
220.08 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide |
InChI |
InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1 |
InChI-Schlüssel |
SSNLZPSNLUDBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC1CCOCC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
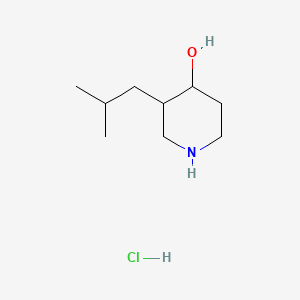
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
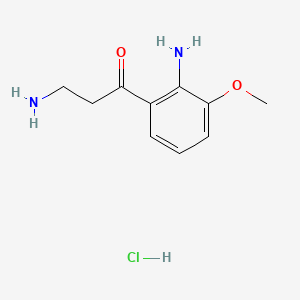
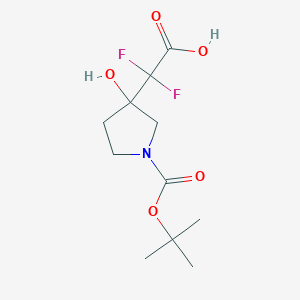
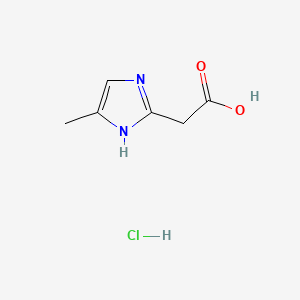
![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
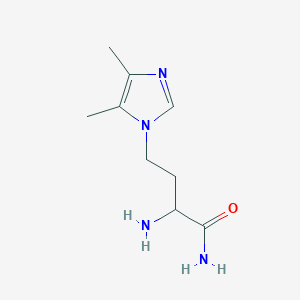
![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
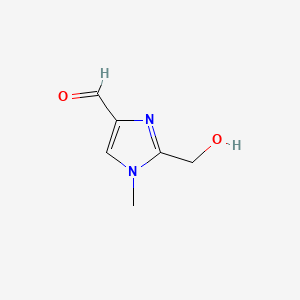
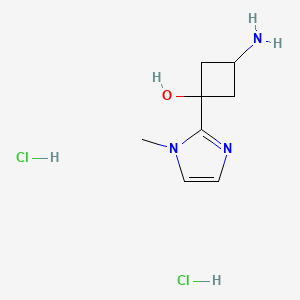
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
